molecular formula C14H20N6O2S B2563357 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941896-92-0

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2563357
CAS No.: 941896-92-0
M. Wt: 336.41
InChI Key: IZHHCWCXPWQDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide” is a chemical compound with the IUPAC name 2-[6-(methylsulfanyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine . It has a CAS Number of 1105197-45-2 and an MDL number of MFCD16652896 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N6OS/c1-20-12-15-10(17-4-6-19-7-5-17)9-8-14-18(3-2-13)11(9)16-12/h8H,2-7,13H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . Its molecular weight is 294.38 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and their coordination complexes studied. These compounds, including variations of pyrazolo[3,4-d]pyrimidin-1-yl acetamide, have shown significant antioxidant activities when tested in vitro. The study highlights the effect of hydrogen bonding on the self-assembly process of these complexes and their potential as antioxidants (Chkirate et al., 2019).

Insecticidal Assessment

A study on the synthesis and insecticidal assessment of heterocycles incorporating thiadiazole moiety, related to pyrazolo[3,4-d]pyrimidin-1-yl acetamide derivatives, against the cotton leafworm, Spodoptera littoralis, has been conducted. These derivatives represent innovative approaches to pest control (Fadda et al., 2017).

Antioxidant and Antitumor Evaluation

Derivatives of pyrazolo[3,4-d]pyrimidine, including those similar to the compound , have been evaluated for their antioxidant properties and antitumor activities. Some derivatives have shown promising results against human breast adenocarcinoma cell lines, indicating potential therapeutic applications (El-Morsy et al., 2017).

Antimicrobial Activity

Novel pyrazolo[3,4-d]pyrimidin derivatives have been synthesized and their antimicrobial activities assessed. These studies indicate significant activity against various bacterial and fungal strains, suggesting the potential of these compounds in developing new antimicrobial agents (Kanagarajan et al., 2010).

Synthesis and Characterization for Medical Chemistry

Research on the synthesis, characterization, and in vitro evaluation of pyrazolo[3,4-d]pyrimidine derivatives for antitumor activities provides insights into the medicinal chemistry applications of these compounds. These studies offer a foundation for further exploration of their therapeutic potential (El-Morsy et al., 2017).

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-10(21)15-3-4-20-13-11(9-16-20)12(17-14(18-13)23-2)19-5-7-22-8-6-19/h9H,3-8H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHCWCXPWQDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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